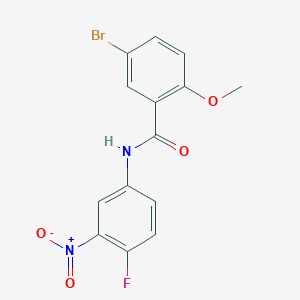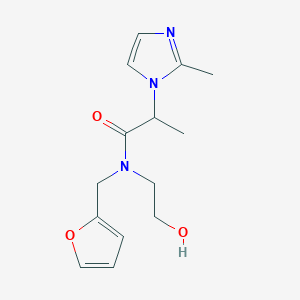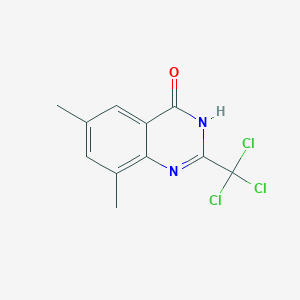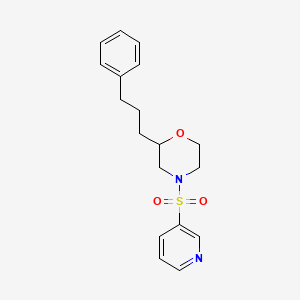![molecular formula C13H20N2O3S B6083610 N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6083610.png)
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat liver, kidney, and thyroid cancers. However, in Instead, we will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. It inhibits the activity of RAF kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the regulation of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in various cancer cell lines. It inhibits the proliferation of cancer cells and induces apoptosis, which is programmed cell death. It also inhibits angiogenesis in cancer cells, which is a critical step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for protein kinases. It inhibits the activity of RAF kinases, VEGFR-2, and PDGFR-β, which are involved in various cellular processes. However, one limitation is its toxicity at high concentrations, which may affect the viability of cells.
Direcciones Futuras
There are several future directions for the use of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in scientific research. One direction is the development of new drugs that target protein kinases for the treatment of cancer. Another direction is the study of the role of protein kinases in other diseases, such as cardiovascular and neurological diseases. Moreover, the use of this compound in combination with other drugs may enhance its antitumor activity and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide involves several steps. The first step is the preparation of 2-chloro-4-nitroaniline by reacting 2-chloroaniline with nitric acid. The second step involves the reduction of 2-chloro-4-nitroaniline to 2-amino-4-chloronitrobenzene using sodium sulfide. The third step is the reaction of 2-amino-4-chloronitrobenzene with sec-butylamine to form N-(sec-butyl)-2-chloro-4-nitroaniline. The final step is the reaction of N-(sec-butyl)-2-chloro-4-nitroaniline with sodium methanesulfonate to form this compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been used in scientific research for various purposes. It has been used as a tool compound to study the mechanism of action of protein kinases. It has also been used to study the inhibition of angiogenesis, which is the formation of new blood vessels, in cancer cells. Moreover, this compound has been used in the development of new drugs for the treatment of cancer.
Propiedades
IUPAC Name |
N-butan-2-yl-3-(methanesulfonamido)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-9(2)14-13(16)11-7-6-8-12(10(11)3)15-19(4,17)18/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDPYDDZSKGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)



![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6083624.png)
![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)
![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)